N'-(4-Butoxybenzylidene)-4-chlorobenzohydrazide
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Overview
Description
N’-(4-Butoxybenzylidene)-4-chlorobenzohydrazide is a chemical compound with the molecular formula C25H25ClN2O3 and a molecular weight of 436.943 g/mol . This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Butoxybenzylidene)-4-chlorobenzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-butoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-Butoxybenzylidene)-4-chlorobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Butoxybenzylidene)-4-chlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-(4-Butoxybenzylidene)-4-chlorobenzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(4-Butoxybenzylidene)-4-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
N’-(4-Butoxybenzylidene)-4-chlorobenzohydrazide can be compared with other similar compounds, such as:
N’-(4-Butoxybenzylidene)-4-methoxybenzohydrazide: Similar structure but with a methoxy group instead of a chlorine atom.
N’-(4-Butoxybenzylidene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of a chlorine atom.
N’-(4-Butoxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide: Contains additional chlorine atoms on the phenoxy group.
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
303083-39-8 |
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Molecular Formula |
C18H19ClN2O2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-4-chlorobenzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-3-12-23-17-10-4-14(5-11-17)13-20-21-18(22)15-6-8-16(19)9-7-15/h4-11,13H,2-3,12H2,1H3,(H,21,22)/b20-13+ |
InChI Key |
SMVXTVPNSWQRRO-DEDYPNTBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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